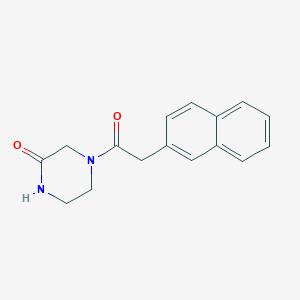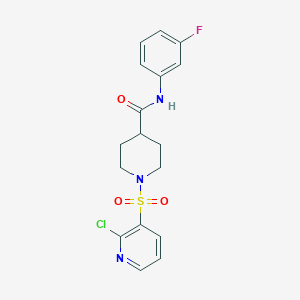![molecular formula C13H15N3O B7537582 N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has gained attention in the scientific community due to its potential as an anticancer agent. DMXAA was first synthesized in the late 1980s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide works by activating the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, as well as the induction of apoptosis in tumor cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been shown to increase the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide as a research tool is its ability to selectively target tumor blood vessels, making it a promising candidate for cancer therapy. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been shown to have limitations in terms of its toxicity and potential side effects, which must be carefully considered in any research application.
Future Directions
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can enhance its efficacy and reduce toxicity. Another potential direction is the investigation of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide and its potential applications in other disease contexts beyond cancer.
Synthesis Methods
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-acetyl-1,5-dimethylpyrrole with 4-chloro-3-nitropyridine. The resulting intermediate is then reduced and subsequently treated with ammonia to yield N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide.
Scientific Research Applications
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has been shown to selectively target tumor blood vessels, leading to tumor cell death and inhibition of tumor growth. N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide has also been investigated for its potential as a sensitizer in radiation therapy, as well as its ability to enhance the efficacy of chemotherapy.
properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-4-12(16(10)2)9-15-13(17)11-5-7-14-8-6-11/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUSCODGZMGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)



![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)